Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-
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Overview
Description
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-, is an organic compound with a complex structure that includes aromatic rings, hydroxyl groups, and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an aromatic compound followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are often employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Shares similar structural features but differs in the position of the hydroxyl and methoxy groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-:
Uniqueness
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Properties
CAS No. |
50561-04-1 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(2-hydroxy-4-propan-2-yloxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C17H18O3/c1-12(2)20-14-8-9-15(17(19)11-14)16(18)10-13-6-4-3-5-7-13/h3-9,11-12,19H,10H2,1-2H3 |
InChI Key |
ICMHNQAUFLTJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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